molecular formula C15H16O4S B1609028 2-Phenoxyethyl 4-methylbenzenesulfonate CAS No. 43224-81-3

2-Phenoxyethyl 4-methylbenzenesulfonate

Cat. No.: B1609028
CAS No.: 43224-81-3
M. Wt: 292.4 g/mol
InChI Key: MSIGTXLXMVOOQD-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C15H16O4S. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a phenoxyethyl group attached to a 4-methylbenzenesulfonate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-methylbenzenesulfonate typically involves the reaction of 2-phenoxyethanol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Phenoxyethanol+4-Methylbenzenesulfonyl chloride2-Phenoxyethyl 4-methylbenzenesulfonate+HCl\text{2-Phenoxyethanol} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Phenoxyethanol+4-Methylbenzenesulfonyl chloride→2-Phenoxyethyl 4-methylbenzenesulfonate+HCl

The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.

    Hydrolysis: In the presence of water and a base, the compound can hydrolyze to yield 2-phenoxyethanol and 4-methylbenzenesulfonic acid.

    Oxidation and Reduction: While less common, the phenoxyethyl group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are used to facilitate hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Products vary depending on the nucleophile used. For example, reaction with an amine yields an amine derivative.

    Hydrolysis: The primary products are 2-phenoxyethanol and 4-methylbenzenesulfonic acid.

Scientific Research Applications

2-Phenoxyethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2-Phenoxyethyl 4-methylbenzenesulfonate exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the attack of the nucleophile on the electrophilic carbon. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

2-Phenoxyethyl 4-methylbenzenesulfonate can be compared with other similar compounds such as:

    2-Phenoxyethyl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methyl group, leading to different reactivity and applications.

    2-Phenoxyethyl 4-nitrobenzenesulfonate: Contains a nitro group, which significantly alters its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of the phenoxyethyl and 4-methylbenzenesulfonate groups, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

2-phenoxyethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4S/c1-13-7-9-15(10-8-13)20(16,17)19-12-11-18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIGTXLXMVOOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400265
Record name 2-phenoxyethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43224-81-3
Record name 2-phenoxyethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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